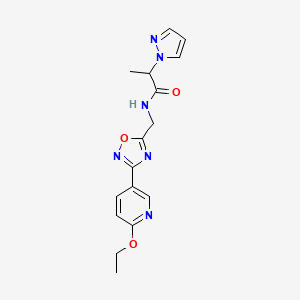

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridin-3-yl group at the 3-position and a methyl-linked 2-(1H-pyrazol-1-yl)propanamide moiety at the 5-position. The oxadiazole ring is a common pharmacophore in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the ethoxypyridine and pyrazole substituents may influence target binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-pyrazol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-3-24-13-6-5-12(9-17-13)15-20-14(25-21-15)10-18-16(23)11(2)22-8-4-7-19-22/h4-9,11H,3,10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCZRBBLIOMGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C(C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the core structures, such as the pyridine, oxadiazole, and pyrazole rings, followed by their functionalization and coupling.

Formation of the Pyridine Ring: The ethoxypyridine moiety can be synthesized through a series of reactions starting from pyridine derivatives.

Synthesis of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.

Coupling Reactions: The final step involves coupling the different moieties using appropriate reagents and conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.

Reduction: Reduction reactions could target the oxadiazole ring or other reducible functional groups.

Substitution: The compound can participate in substitution reactions, especially at the pyridine or pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Structural Features

The compound consists of several key components:

- Oxadiazole Ring : Known for diverse biological activities.

- Pyridine Moiety : Enhances solubility and pharmacokinetics.

- Pyrazole Group : Contributes to potential therapeutic effects.

Antitumor Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

Antitumor Activity Study

A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.

Inflammation Model

In a model of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines.

Mechanism of Action

The mechanism by which “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide” exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues from CFTR Modulator Research

Compound : 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide

- Oxadiazole Substituent : 3-Isopropyl group (vs. 6-ethoxypyridin-3-yl in the target compound).

- Amide Substituent : Pyrimidine-linked methylpyrazole (vs. propanamide-linked pyrazole).

- Key Data : Synthesized in 47% yield; ESI-MS m/z 342.2 [M + H]+ .

- Implications : The isopropyl group may enhance lipophilicity, while the pyrimidine-pyrazole moiety could favor CFTR binding. The ethoxypyridine in the target compound may improve water solubility or alter target specificity.

CB2-Selective N-Aryl-Oxadiazolyl-Propionamides

Several analogs from share structural motifs with the target compound:

- Biological Relevance : The carbazolyl group in 6a–6e favors CB2 receptor binding, whereas the target compound’s pyrazole-propanamide may target different receptors (e.g., kinases or ion channels).

Oxadiazole-Containing Antileishmanial Candidates

highlights [3-(methylsulfonylmethyl)-1,2,4-oxadiazol-5-yl]hydrazine (ZINC53751324) as a Leishmaniasis-targeting compound.

- Comparison : The methylsulfonylmethyl group contrasts with the ethoxypyridine in the target compound, suggesting divergent mechanisms. Oxadiazole derivatives are versatile, with substituents dictating target specificity .

Implications of Structural Variations

- Ethoxypyridine vs. Halogenated Pyridines : The ethoxy group in the target compound may reduce toxicity compared to bromine/fluorine analogs while modulating solubility .

- Amide Group Diversity : The pyrazole-propanamide moiety could enhance binding to hydrophilic targets, contrasting with the lipophilic carbazolyl group in CB2 modulators .

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide is a synthetic compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19N5O2, with a molecular weight of 325.37 g/mol. The structural features include:

- Oxadiazole ring : Known for various biological activities.

- Pyridine moiety : Contributes to the compound's interaction with biological targets.

- Pyrazole group : Often associated with anti-inflammatory and analgesic properties.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Activity :

- A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria.

- In vitro tests showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Anticancer Properties :

- Research involving human cancer cell lines revealed that N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol-5-y)methyl)-2-(1H-pyrazol-1-y)propanamide induced apoptosis through caspase activation pathways.

- The compound was also shown to inhibit tumor growth in xenograft models.

-

Anti-inflammatory Effects :

- In animal models of inflammation, the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6.

- Its mechanism was linked to the inhibition of NF-kB signaling pathways.

Q & A

Q. What are the optimal synthetic routes for synthesizing N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide?

Methodological Answer: The synthesis of heterocyclic compounds like this target molecule typically involves multi-step reactions. Key steps include:

- Oxadiazole Ring Formation : Cyclization of a nitrile intermediate with hydroxylamine under reflux conditions (e.g., acetic acid or ethanol) to form the 1,2,4-oxadiazole core .

- Pyrazole Substitution : Coupling of the pyrazole moiety via nucleophilic substitution or amide bond formation. For example, using activated esters (e.g., HOBt/DCC) to link the pyrazole to the propanamide backbone .

- Purification : Recrystallization from ethanol or methanol is commonly employed to isolate the final compound .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NHOH·HCl, EtOH, reflux (4 h) | 35–40 | |

| Amide coupling | HOBt, DCC, DMF (rt, 12 h) | 60–75 |

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

Methodological Answer:

- H NMR : Key signals include:

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650–1680 cm) and oxadiazole C=N (~1600 cm) confirm functional groups .

Example NMR Data (DMSO-d):

| Proton Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole (1H) | 8.63 | Singlet | |

| Ethoxy (–OCH–) | 4.02 | Quartet | |

| Oxadiazole (–CH–) | 3.85 | Singlet |

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological target and binding affinity of this compound?

Methodological Answer:

- Target Identification : Use cheminformatics tools (e.g., SwissTargetPrediction) to screen for potential targets based on structural similarity to known inhibitors (e.g., PI3K or kinase inhibitors) .

- Docking Protocols :

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., LY294002) to assess potential efficacy .

Example Docking Results:

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Target Molecule | -9.2 | |

| LY294002 (Control) | -8.5 |

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell type, concentration). To address this:

- Dose-Response Curves : Perform IC determination in multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific effects .

- Mechanistic Studies : Use Western blotting to verify target engagement (e.g., phosphorylation status of downstream proteins in the PI3K pathway) .

- Solubility Testing : Assess compound solubility in assay buffers (e.g., DMSO/PBS) to rule out false negatives due to precipitation .

Case Study:

A compound showing low activity in a cell-free kinase assay but high potency in cellular assays may indicate prodrug behavior or off-target effects. Metabolite profiling (LC-MS) can clarify this .

Q. How can X-ray crystallography challenges (e.g., twinning, low resolution) be addressed during structural refinement?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for small-molecule crystals .

- Refinement in SHELXL :

- Validation : Check R (<5%) and R (<25%) to ensure model accuracy .

Example Crystallographic Data:

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2/c | |

| R (%) | 4.8 | |

| Resolution (Å) | 0.84 |

Q. What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with variations in the oxadiazole (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole) or pyrazole (e.g., 3,5-dimethyl substitution) moieties .

- Bioisosteric Replacement : Replace the ethoxy group with methoxy or cyclopropyloxy to assess steric/electronic effects .

- Activity Cliffs : Use molecular dynamics simulations to explain abrupt changes in activity (e.g., hydrogen bond loss due to substituent bulk) .

SAR Table (Hypothetical Data):

| Analog | Modification | IC (nM) |

|---|---|---|

| Parent Compound | – | 120 |

| Ethoxy → Methoxy | 6-OCH | 150 |

| Pyrazole → Imidazole | N-Methylimidazole | >1000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.